![molecular formula C24H17NO3S B4892311 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B4892311.png)
2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one
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Overview
Description
2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one is a chemical compound that belongs to the class of flavonoids. It is also known as ETC-1002 and is being studied for its potential therapeutic applications in cardiovascular diseases and metabolic disorders.
Mechanism of Action
The mechanism of action of 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one involves the activation of adenosine monophosphate-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism. AMPK activation leads to the inhibition of lipid synthesis and the stimulation of fatty acid oxidation, resulting in the reduction of circulating triglyceride and cholesterol levels. Additionally, 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one has been shown to have lipid-lowering, anti-inflammatory, and glucose-lowering effects in preclinical and clinical studies. It has been demonstrated to reduce low-density lipoprotein cholesterol levels, triglyceride levels, and markers of inflammation in patients with hypercholesterolemia. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one in lab experiments include its well-established mechanism of action, its safety profile, and its potential therapeutic applications in cardiovascular diseases and metabolic disorders. However, its limitations include the need for further research to establish its efficacy in other diseases and its potential side effects.
Future Directions
The future directions for 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one research include investigating its potential therapeutic applications in other diseases, such as cancer and neurodegenerative diseases. Additionally, further research is needed to elucidate its mechanism of action and to identify potential side effects. Finally, the development of novel formulations and delivery methods may improve its efficacy and bioavailability.
Synthesis Methods
The synthesis of 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one involves the reaction between 2-acetylbenzoic acid and 2-amino-4-(4-ethoxyphenyl)thiazole in the presence of a base and a catalyst. The reaction results in the formation of the desired product as a yellow solid with a melting point of 222-224°C.
Scientific Research Applications
2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one has been studied for its potential therapeutic applications in cardiovascular diseases and metabolic disorders. It has been shown to have lipid-lowering, anti-inflammatory, and glucose-lowering effects in preclinical studies. Clinical trials have also demonstrated its safety and efficacy in reducing low-density lipoprotein cholesterol levels in patients with hypercholesterolemia.
properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO3S/c1-2-27-17-10-7-16(8-11-17)21-14-29-23(25-21)20-13-19-18-6-4-3-5-15(18)9-12-22(19)28-24(20)26/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTATALZQVGJRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one |
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